N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N,N-Diisopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H23NOS and its molecular weight is 265.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Azomethine derivatives of related compounds, including 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been synthesized and analyzed for their biological activity. These derivatives are precursors to biologically active compounds with properties like cytostatic effect. Their synthesis and analysis are significant for medical chemistry and pharmaceutical science, suggesting their potential in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).
Antitumor Activity
Another study synthesized new carboxamide derivatives and investigated their antitumor activity. The synthesized compounds demonstrated significant antitumor effects, highlighting the potential of such derivatives in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been found to exhibit antibacterial and antifungal activities. These compounds lock their molecular conformation, eliminating conformational flexibility, which may contribute to their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemical Synthesis and Analysis
Studies have also focused on the chemical synthesis and analysis of related compounds. For instance, ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was synthesized, showcasing the intricacies of such chemical processes and their relevance in developing novel compounds (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Functionalized Polymer Synthesis
N,N-diisopropyl derivatives have been used in the novel synthesis of functionalized polymers. These syntheses lead to the creation of polymers with specific functional groups, which can have various industrial and research applications (Summers & Quirk, 1998).
Potential in Treating Hyperlipidemia
Certain benzothiophene carboxamide derivatives have been synthesized and evaluated for their antihypertriglyceridemic effects in rats. These studies indicate the potential of these compounds in treating conditions like hyperlipidemia and atherosclerosis (Abu Sheikha, Hussin, Al-Hiari, Al-qirim, & Shattat, 2011).
Properties
IUPAC Name |
N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-10(2)16(11(3)4)15(17)14-9-12-7-5-6-8-13(12)18-14/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSXBRFJJBBFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=C(S1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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